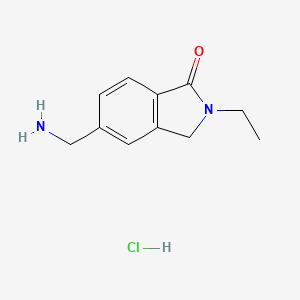

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride

Description

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one hydrochloride is a heterocyclic compound featuring an isoindolone core substituted with an ethyl group at the 2-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-2-13-7-9-5-8(6-12)3-4-10(9)11(13)14;/h3-5H,2,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVLRHPMLUBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC(=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580226-51-1 | |

| Record name | 5-(aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride typically involves the following steps:

Formation of the Isoindoline Core: The initial step involves the cyclization of appropriate precursors to form the isoindoline core. This can be achieved through various methods, including the reaction of phthalic anhydride with amines under acidic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the isoindoline core.

Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to purify the final product.

Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

Oxidation Products: Oxo derivatives of the isoindoline core.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Solubility : All compounds are hydrochloride salts, improving water solubility. The target compound’s isoindolone core may reduce solubility compared to indole derivatives but enhance stability .

- Lipophilicity : Chloro () and methyl () substituents increase logP values, favoring membrane permeability. The target compound’s ethyl group balances hydrophilicity and lipophilicity.

- Molecular Weight : Most analogs fall within 175–230 g/mol, ideal for oral bioavailability .

Key Research Findings

- Stability : Halogenated analogs () exhibit longer half-lives due to resistance to oxidative degradation .

- Activity Modulation : Substituent position (e.g., ethyl on isoindolone vs. indole nitrogen) significantly impacts target selectivity .

- Salt Forms : Hydrochloride salts universally improve bioavailability but may alter crystallization behavior .

Biological Activity

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoindole structure with an amino group and an ethyl substituent, which may enhance its biological activity. The hydrochloride form typically improves the compound's solubility and stability, making it suitable for various applications in biological research and drug development.

Research indicates that 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride interacts with several biological targets:

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) . These enzymes play critical roles in metabolic processes and inflammation, suggesting that the compound may have anti-inflammatory properties .

- Antioxidant Activity : The structure suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. It has been evaluated against various bacterial strains, demonstrating significant antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications of the isoindole core can enhance its efficacy against specific pathogens .

Anticancer Potential

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride has been investigated for its anticancer properties. In vitro studies have reported cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| HCT116 | 6.5 |

These values suggest that the compound exhibits significant potency against these cancer cells, warranting further exploration into its mechanism of action and potential as a therapeutic agent .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride resulted in reduced proliferation of HeLa cells, correlating with increased apoptosis markers. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis .

- Anti-inflammatory Effects : Another research highlighted the compound's ability to inhibit COX-2 activity in vitro, suggesting a potential role in reducing inflammation-related conditions .

Research Findings

Recent findings have emphasized the compound's versatility in biological applications:

- Binding Interactions : Molecular docking studies reveal that 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride forms hydrogen bonds with key residues in target enzymes like MAO-B, indicating a possible competitive inhibition mechanism .

- Synthetic Pathways : The synthesis of this compound can be achieved through various organic reactions, allowing for the creation of derivatives with potentially enhanced biological activities .

Q & A

What are the recommended synthetic routes for 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of indole derivatives typically involves cyclization of substituted anilines or reductive amination. For example, the aminomethyl group can be introduced via Mannich reactions or nucleophilic substitution. Reaction optimization should focus on:

- Catalyst selection : Use palladium catalysts for cross-coupling reactions to attach ethyl groups (e.g., Suzuki-Miyaura coupling) .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlling temperature (60–100°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

How can advanced spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to confirm the isoindolone core, ethyl substituent, and aminomethyl group. Compare with analogs in PubChem .

- X-ray crystallography : Resolve crystal structure to verify bond angles and hydrogen bonding patterns, particularly between the hydrochloride and amine .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (calculated for C₁₁H₁₅ClN₂O: 238.09 g/mol) .

How should researchers address contradictions in solubility and stability data across studies?

Methodological Answer:

- Solubility profiling : Conduct parallel experiments in aqueous buffers (pH 2–9) and organic solvents (e.g., DMSO, ethanol). Note discrepancies due to hydrate formation .

- Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base formation) indicate pH sensitivity .

- Data normalization : Report conditions (e.g., temperature, humidity) alongside results to contextualize variations .

What strategies are effective for evaluating biological activity while minimizing off-target effects?

Methodological Answer:

- Targeted assays : Use kinase inhibition assays (e.g., PKC isoforms) due to structural similarity to bisindolylmaleimide inhibitors .

- Selectivity profiling : Screen against a panel of 50+ receptors/enzymes (IC₅₀ values) to identify off-target interactions .

- Cellular models : Prioritize 3D cell cultures over 2D monolayers to mimic physiological conditions .

How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Long-term storage : Store at -20°C in amber vials under argon to prevent oxidation. Room-temperature storage leads to 15% degradation in 6 months .

- In vitro conditions : Use fresh DMSO stock solutions (<1 week old) to avoid precipitation in cell media .

- Light exposure : UV-Vis spectroscopy confirms photodegradation; use light-protected setups during experiments .

What methodologies are recommended for toxicological profiling in preclinical studies?

Methodological Answer:

- Acute toxicity : Follow OECD Guideline 423 (fixed-dose procedure) in rodent models, monitoring organ weights and histopathology .

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay (human lymphocytes) assess mutagenic potential .

- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated clearance rates .

How can researchers optimize purification to achieve >99% purity for mechanistic studies?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/acetonitrile) with UV detection at 254 nm .

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with minimal impurities; confirm purity via melting point (mp 210–215°C) .

- Analytical validation : Compare retention times and spectral data with certified reference standards .

What experimental designs are robust for studying enzyme inhibition kinetics?

Methodological Answer:

- Enzyme kinetics : Use Michaelis-Menten plots (vary substrate concentration) to determine Kᵢ values. Include positive controls (e.g., staurosporine for kinases) .

- Time-dependent inhibition : Pre-incubate the compound with enzymes (0–60 min) to assess irreversible binding .

- Computational modeling : Molecular docking (MOE software) predicts binding modes to guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.